molecular formula C8H14N2O5 B099578 L-alanyl-D-glutamic acid CAS No. 16809-27-1

L-alanyl-D-glutamic acid

Cat. No. B099578
CAS RN: 16809-27-1
M. Wt: 218.21 g/mol
InChI Key: VYZAGTDAHUIRQA-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alanyl-D-glutamic acid (ADA) is a dipeptide consisting of alanine and glutamic acid. It has been found to have several important biochemical and physiological effects. ADA is synthesized through a variety of methods and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Fermentative Production

  • Metabolic Engineering for Ala-Gln Production : A study by Tabata & Hashimoto (2007) presented a novel method for the fermentative production of Ala-Gln using a genetically engineered Escherichia coli strain. This method is significant for efficient Ala-Gln manufacturing, which is crucial due to its clinical and nutritional importance (Tabata & Hashimoto, 2007).

Biopharmaceutical Production

  • Use in Mammalian Cell Culture : Krömer et al. (2011) explored the use of Ala-Gln as a stable L-glutamine source in cell culture for biopharmaceutical production. They compared different detection systems for Ala-Gln in culture broth, emphasizing its role in optimizing production processes (Krömer et al., 2011).

Clinical Applications

  • Impact on Clinical Outcomes in ICU Patients : A study by Goeters et al. (2002) investigated the effects of supplemental Ala-Gln in parenteral nutrition on the outcome of intensive care unit (ICU) patients. They found that Ala-Gln supplementation significantly improved six-month survival in critically ill patients (Goeters et al., 2002).

Biochemical Analysis and Detection

  • Advanced Analytical Techniques : The study by Jaworska et al. (2003) developed a capillary electrophoresis method with a diamine EOF modifier for analyzing glutamine dipeptide formulations, including L-alanyl-L-glutamine. This method provides an efficient way for purity control in clinical formulations (Jaworska et al., 2003).

Immune System Interactions

  • Effects on the Immune System : Kircher et al. (2002) assessed the in vitro effects of the dipeptide L-alanyl-L-glutamine on different cells of the immune system. Their findings indicate that this dipeptide can exert immunostimulatory activities, making it a potential candidate for inclusion in parenteral nutrition (Kircher et al., 2002).

Other Applications

  • In Relation to Liver Health and Exercise : A study by Petry et al. (2015) explored the effects of oral supplementations with L-glutamine in free or dipeptide forms on liver health and heat shock proteins in endurance-exercise trained rats, highlighting its potential benefits in sports health care (Petry et al., 2015).

properties

CAS RN

16809-27-1

Product Name

L-alanyl-D-glutamic acid

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5+/m0/s1

InChI Key

VYZAGTDAHUIRQA-CRCLSJGQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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